N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

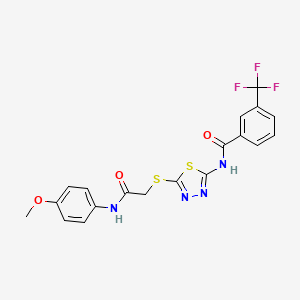

The compound N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted with a benzamide group bearing a trifluoromethyl (-CF₃) moiety at the 3-position. The thiadiazole ring is further modified by a sulfur-linked ethyl group functionalized with a 4-methoxyphenylamino carboxamide. This structural complexity confers unique electronic and steric properties, including:

- Electron-withdrawing effects from the -CF₃ group, enhancing metabolic stability and influencing π-π stacking interactions.

- Hydrogen-bonding capacity via the amide (-NHCO-) and thioether (-S-) linkages, critical for target binding.

- Lipophilic contributions from the 4-methoxyphenyl group, which may improve membrane permeability.

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S2/c1-29-14-7-5-13(6-8-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-3-2-4-12(9-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNJVMGFPIQWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by a unique structural composition that includes a thiadiazole ring and a trifluoromethyl-substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 380.48 g/mol. The presence of the thiadiazole ring is significant as it is known to interact with various biological targets, potentially leading to diverse pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.48 g/mol |

| Structural Features | Thiadiazole ring, benzamide moiety |

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable anticancer properties. Specifically, this compound has shown potential in inducing apoptosis in cancer cells. Mechanistically, it may inhibit key proteins involved in cell cycle regulation and apoptosis:

- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells.

- Apoptotic Pathways : It modulates apoptotic markers such as Bcl-2 and cleaved caspases, promoting programmed cell death .

Antimicrobial Properties

The thiadiazole scaffold is also associated with significant antimicrobial activity against various pathogens. Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria:

- Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. The presence of specific functional groups allows it to interact with inflammatory pathways, potentially reducing cytokine production and modulating immune responses .

Case Studies

- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with the compound led to a significant increase in apoptotic cells (up to 37.83%) compared to untreated controls (0.89%). This suggests its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Screening : In vitro tests revealed that certain derivatives showed MIC values lower than standard antibiotics like ampicillin against E. coli, indicating their potential as new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : Potential binding to cell surface receptors can trigger intracellular signaling cascades.

- Nucleic Acid Interaction : The compound may interact with DNA/RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related derivatives:

Key Observations:

- Trifluoromethyl (-CF₃) vs.

- Amide vs. Ester Linkages: Compounds with ester groups (e.g., ) exhibit higher melting points (~200–290°C) compared to amide-linked analogs, likely due to reduced conformational flexibility.

- Spectral Signatures: IR spectra consistently show C=O stretches near 1600–1700 cm⁻¹, while C=S vibrations (critical for thiadiazole tautomerism) appear at ~1240–1255 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.